molecular formula C10H15NO2S B11771870 Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate

Cat. No.: B11771870
M. Wt: 213.30 g/mol
InChI Key: MRTLEHHSTAFINK-UHFFFAOYSA-N
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Description

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-isopropyl-4-methylthiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions. This one-pot procedure is efficient and yields the desired product in good quantities . The reaction conditions are generally mild, and the process can be completed without the need for extensive purification steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of solid acid catalysts like xanthan sulfuric acid can further improve the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, either by inhibiting enzyme activity or by modulating receptor functions. The exact pathways and targets depend on the specific application and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
  • 2-Isopropyl-4-methylthiazole

Uniqueness

Ethyl 2-isopropyl-4-methylthiazole-5-carboxylate is unique due to its specific isopropyl and ethyl ester substituents, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

ethyl 4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H15NO2S/c1-5-13-10(12)8-7(4)11-9(14-8)6(2)3/h6H,5H2,1-4H3

InChI Key

MRTLEHHSTAFINK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C(C)C)C

Origin of Product

United States

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